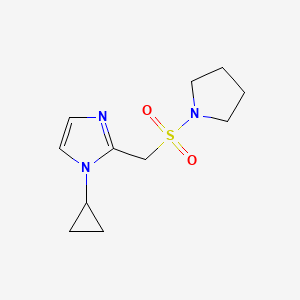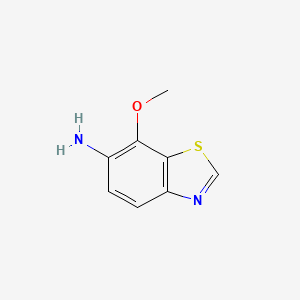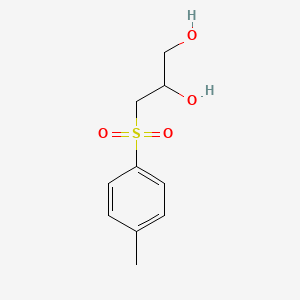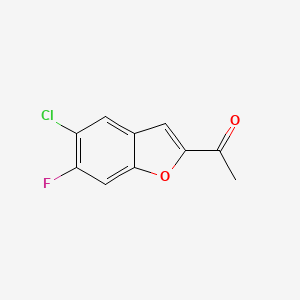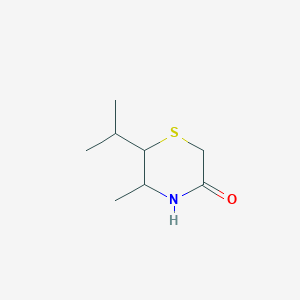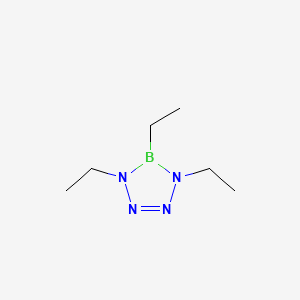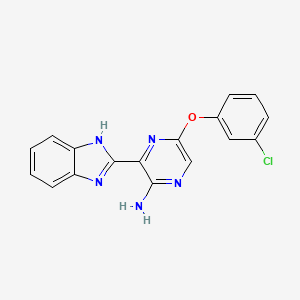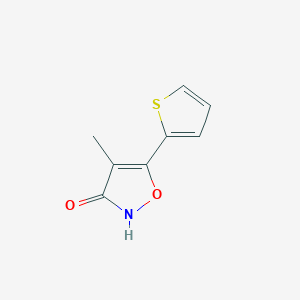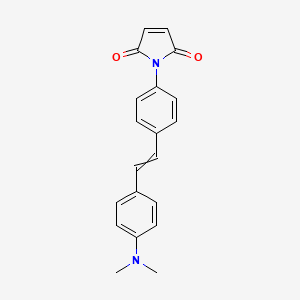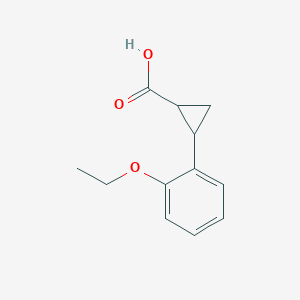
2-(2-ethoxyphenyl)Cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyphenyl)Cyclopropanecarboxylic acid is an organic compound with the molecular formula C12H14O3 It contains a cyclopropane ring substituted with a carboxylic acid group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethoxyphenyl)Cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor, such as an ethoxyphenyl-substituted alkene, using diazo compounds or carbenes. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the synthetic routes mentioned above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethoxyphenyl)Cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or anhydrides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters, while reduction could produce alcohols .
Scientific Research Applications
2-(2-Ethoxyphenyl)Cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenyl)Cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The cyclopropane ring and carboxylic acid group can interact with enzymes and receptors, potentially modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- 2-(4-Ethoxyphenyl)Cyclopropanecarboxylic acid
- 2-(3-Ethoxyphenyl)Cyclopropanecarboxylic acid
- trans-2-Phenyl-1-cyclopropanecarboxylic acid
Comparison: Compared to its analogs, 2-(2-ethoxyphenyl)Cyclopropanecarboxylic acid may exhibit unique properties due to the position of the ethoxy group on the phenyl ring. This positional difference can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
1017553-76-2 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-2-15-11-6-4-3-5-8(11)9-7-10(9)12(13)14/h3-6,9-10H,2,7H2,1H3,(H,13,14) |
InChI Key |
VZAUHNCDYIPCJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


